3'-Bromomethyl-2,3,4'-trifluorobiphenyl
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Description
3'-Bromomethyl-2,3,4'-trifluorobiphenyl is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Tuning Optical Properties of Polymers
Research by Li, Vamvounis, and Holdcroft (2002) demonstrated that postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including bromo, chloro, and formyl, can enhance the solid-state fluorescence of P3HT. This implies that 3'-Bromomethyl-2,3,4'-trifluorobiphenyl could potentially be used to modify the optical and photophysical properties of poly(thiophene)s in similar ways (Li, Vamvounis, & Holdcroft, 2002).
Enhanced Brightness in Nanoparticles
Fischer, Baier, and Mecking (2013) developed nanoparticles using heterodifunctional polyfluorene building blocks, which exhibited bright fluorescence emissions. The research suggests that 3'-Bromomethyl-2,3,4'-trifluorobiphenyl could play a role in creating similar nanoparticles for applications requiring high fluorescence brightness (Fischer, Baier, & Mecking, 2013).
Photoredox Catalysis in Organic Synthesis
Koike and Akita (2016) discussed the use of fluoromethyl groups in photoredox catalysis for modifying carbon-carbon multiple bonds. 3'-Bromomethyl-2,3,4'-trifluorobiphenyl could potentially be used in developing new protocols for tri- and difluoromethylation of various organic compounds (Koike & Akita, 2016).
High-Temperature Proton Exchange Membrane Fuel Cells
Yang et al. (2018) used trifunctional bromomethyls containing crosslinkers for covalently crosslinking polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This suggests a potential application of 3'-Bromomethyl-2,3,4'-trifluorobiphenyl in the development of advanced fuel cell technologies (Yang et al., 2018).
Chemical Synthesis and Solid-State Properties
Ito et al. (2002) synthesized brominated oligo(N-phenyl-m-aniline)s and studied their solid-state properties, including their redox behavior. Such research indicates the relevance of brominated compounds like 3'-Bromomethyl-2,3,4'-trifluorobiphenyl in synthesizing materials with unique electronic properties (Ito et al., 2002).
Reactions with Benzenethiols
Zhao et al. (2010) studied the reactions of a bromo-trifluoro compound with benzenethiols, leading to both addition-elimination and substitution products. This indicates the potential use of 3'-Bromomethyl-2,3,4'-trifluorobiphenyl in synthetic organic chemistry for producing complex molecules (Zhao et al., 2010).
properties
IUPAC Name |
1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-7-9-6-8(4-5-11(9)15)10-2-1-3-12(16)13(10)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQMAUHTIFGPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromomethyl-2,3,4'-trifluorobiphenyl | |
CAS RN |
1261852-22-5 |
Source
|
Record name | 1-[3-(bromomethyl)-4-fluorophenyl]-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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